molecular formula C13H12BrN5O3S B2885869 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034304-76-0

2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2885869
CAS No.: 2034304-76-0
M. Wt: 398.24
InChI Key: MLZKQSZTJYSURF-UHFFFAOYSA-N
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Description

2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a benzenesulfonamide group, and a pyrazole-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole-Oxadiazole Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1-methyl-1H-pyrazol-4-yl and 1,2,4-oxadiazole ring systems.

    Bromination: Introduction of the bromine atom is usually achieved through electrophilic bromination using reagents such as bromine or N-bromosuccinimide (NBS).

    Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with benzenesulfonamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole or oxadiazole rings.

    Reduction: Reduction reactions may target the sulfonamide group or the bromine atom.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole or oxadiazole rings.

    Reduction: Reduced forms of the sulfonamide or dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonamide group is particularly relevant, as it is a common pharmacophore in drug design.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide: This compound features a pyridine ring instead of the oxadiazole ring.

    N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: This compound lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the pyrazole-oxadiazole moiety in 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide makes it unique. The bromine atom provides a site for further chemical modifications, while the pyrazole-oxadiazole moiety offers potential biological activity.

Properties

IUPAC Name

2-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O3S/c1-19-8-9(6-15-19)13-17-12(22-18-13)7-16-23(20,21)11-5-3-2-4-10(11)14/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZKQSZTJYSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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